4,4,4-trifluoro-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-3,3-dimethylbutanamide
Description
4,4,4-trifluoro-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-3,3-dimethylbutanamide is a synthetic compound characterized by its trifluoromethyl, methoxymethyl, and thiadiazole groups
Properties
IUPAC Name |
4,4,4-trifluoro-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O2S/c1-9(2,10(11,12)13)4-7(17)15-8-14-6(5-18-3)16-19-8/h4-5H2,1-3H3,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPJSVBWQZNTDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NC1=NC(=NS1)COC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Preparation of 4,4,4-trifluoro-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-3,3-dimethylbutanamide generally involves a multi-step synthetic process:
Formation of 1,2,4-thiadiazole ring: : A common method starts with the cyclization of appropriate precursors such as thiosemicarbazide and acyl chlorides.
Incorporation of trifluoromethyl group: : This can be achieved through nucleophilic substitution using trifluoromethylating agents like trifluoromethyl iodide.
Addition of methoxymethyl group: : This typically involves alkylation reactions using suitable reagents like methoxymethyl chloride.
Final assembly of the butanamide backbone: : The final step includes coupling of the intermediate products to form the butanamide structure under appropriate conditions, often using condensation reactions.
Industrial Production Methods: On an industrial scale, the preparation method focuses on optimizing the yield and purity. This involves:
Catalysts and Solvents: : Utilizing specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: : Precise control over reaction temperatures and pressures to ensure consistent product formation.
Purification Processes: : Implementing chromatography and recrystallization techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 4,4,4-trifluoro-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-3,3-dimethylbutanamide undergoes various chemical reactions:
Oxidation: : Can be oxidized to form sulfoxides and sulfones.
Reduction: : Possible reduction to amines or alcohols under appropriate conditions.
Substitution: : Nucleophilic and electrophilic substitution reactions to modify functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: : Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: : Using halogenating agents or nucleophiles, depending on the desired modification.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Primary or secondary amines, alcohols.
Substitution: : Various substituted thiadiazoles and butanamides.
Scientific Research Applications
4,4,4-trifluoro-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-3,3-dimethylbutanamide has multiple applications:
Chemistry: : Used as a reagent in synthetic organic chemistry to form complex molecules.
Biology: : Serves as a probe in studying enzyme activity due to its ability to undergo specific reactions.
Medicine: : Potential as a therapeutic agent for targeting specific pathways in diseases.
Industry: : Utilized in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity due to its electronegativity, while the thiadiazole ring facilitates specific interactions with target molecules. The methoxymethyl group increases solubility and bioavailability.
Comparison with Similar Compounds
Compared to other compounds with trifluoromethyl or thiadiazole groups, 4,4,4-trifluoro-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-3,3-dimethylbutanamide shows:
Increased Stability: : Due to the combined presence of trifluoromethyl and thiadiazole groups.
Higher Affinity: : Enhanced binding with target molecules compared to similar compounds.
Similar Compounds
4,4,4-trifluoro-N-[3-chloro-1,2,4-thiadiazol-5-yl]-3,3-dimethylbutanamide
4,4,4-trifluoro-N-[3-(ethyl)-1,2,4-thiadiazol-5-yl]-3,3-dimethylbutanamide
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
